Product packaging for Epocarbazolin B(Cat. No.:CAS No. 146935-40-2)

Epocarbazolin B

Cat. No.: B120665
CAS No.: 146935-40-2
M. Wt: 383.5 g/mol
InChI Key: MBSCZZAHNJORIK-UHFFFAOYSA-N
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Description

Epocarbazolin B is a novel carbazole antibiotic isolated from the bacterium Streptomyces anulatus . It possesses a distinctive molecular structure characterized by a novel substitution pattern and a unique epoxide group within its side chain . The compound has a molecular formula of C23H29NO4 and a molecular weight of 383.485 g/mol . Its primary research value lies in its potent biological activity as a 5-lipoxygenase inhibitor . The enzyme 5-lipoxygenase is a key component in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting this enzyme, this compound serves as a valuable pharmacological tool for studying inflammatory pathways and related biological processes in a research setting. While it exhibits this potent inhibitory activity, it demonstrates only weak antibacterial effects, making it a selective agent for investigative purposes . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO4 B120665 Epocarbazolin B CAS No. 146935-40-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146935-40-2

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylpentyl)oxiran-2-yl]-9H-carbazole-1,6-diol

InChI

InChI=1S/C23H29NO4/c1-5-12(2)8-9-23(4)22(28-23)18-13(3)17(27)10-15-19-14(11-25)6-7-16(26)21(19)24-20(15)18/h6-7,10,12,22,24-27H,5,8-9,11H2,1-4H3

InChI Key

MBSCZZAHNJORIK-UHFFFAOYSA-N

SMILES

CCC(C)CCC1(C(O1)C2=C3C(=CC(=C2C)O)C4=C(C=CC(=C4N3)O)CO)C

Canonical SMILES

CCC(C)CCC1(C(O1)C2=C3C(=CC(=C2C)O)C4=C(C=CC(=C4N3)O)CO)C

Synonyms

epocarbazolin B

Origin of Product

United States

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Approaches for Epocarbazolin B

The total synthesis of this compound has been pursued through various routes, primarily involving the transformation of related carbazomadurin precursors. These methods have explored both racemic and asymmetric pathways to access the target molecule.

Racemic Syntheses of Epocarbazolin A and Bresearchgate.netdoi.org

Initial synthetic efforts focused on the preparation of racemic mixtures of Epocarbazolin A and B. researchgate.netdoi.org A key strategy in these syntheses involves the epoxidation of protected carbazomadurin derivatives. researchgate.netdoi.org

A significant breakthrough in the synthesis of racemic Epocarbazolin A and B was the development of a method involving the epoxidation of trisilyl-protected carbazomadurins. researchgate.netdoi.org Direct epoxidation of carbazomadurin A proved unsuccessful, leading to the decomposition of the starting material. doi.org To overcome this, the hydroxyl groups of carbazomadurin A were protected using a silyl (B83357) protecting group, specifically tert-butyldiphenylsilyl (TBDPS), to form the trisilyl-protected carbazomadurin A. doi.org This protected intermediate then undergoes epoxidation with dimethyldioxirane (B1199080) (DMDO). researchgate.netdoi.org Subsequent removal of the silyl protecting groups (desilylation) yields racemic Epocarbazolin A. researchgate.netdoi.org A similar strategy is applied to carbazomadurin B to access this compound. doi.org

The epoxidation of trisilyl-protected carbazomadurin B provides a non-diastereoselective route to this compound. researchgate.netdoi.org This process results in a mixture of diastereomers. doi.org When the enantiopure di-O-silylcarbazomadurin B is silylated to the tri-O-silylcarbazomadurin B and then epoxidized with dimethyldioxirane, a 1:1 mixture of the corresponding tri-O-silylthis compound and its diastereoisomer is formed. doi.org Following desilylation, this mixture affords this compound along with its diastereomer. doi.org

Table 1: Key Steps in Racemic Synthesis

Step Reactant(s) Reagent(s) Product(s) Outcome
Protection Carbazomadurin A/B tert-butyldiphenylchlorosilane, DMAP Trisilyl-protected Carbazomadurin A/B Protection of hydroxyl groups
Epoxidation Trisilyl-protected Carbazomadurin A/B Dimethyldioxirane (DMDO) Trisilyl-protected Epocarbazolin A/B and diastereomer Formation of epoxide ring

Asymmetric Synthesis Investigations

To obtain enantiomerically pure forms of the epocarbazolins, research has explored asymmetric synthesis strategies, most notably the Shi epoxidation. researchgate.netdoi.org

The Shi epoxidation has been successfully applied in the asymmetric synthesis of the non-natural (–)-enantiomer of Epocarbazolin A. researchgate.netdoi.org This method utilizes a fructose-derived chiral ketone as a catalyst to achieve enantioselectivity. researchgate.net This demonstrated the potential of the Shi epoxidation for controlling the stereochemistry of the epoxide ring formation in the synthesis of epocarbazolins. doi.org

The successful application of the Shi epoxidation for the non-natural enantiomer of Epocarbazolin A suggests a viable pathway for the enantioselective synthesis of the natural (+)-Epocarbazolin B. doi.org It is proposed that by using the enantiomer of the Shi catalyst, which can be prepared from L-fructose, it should be possible to synthesize the natural (+)-Epocarbazolin A. doi.org This implies a similar approach could be developed for the enantioselective synthesis of the natural form of this compound, which is crucial for studying its specific biological functions. doi.org The absolute configuration of the stereogenic center in the side chain of natural this compound has not been definitively determined but is presumed to be identical to that of carbazomadurin B, which was established through an enantioselective total synthesis. doi.org

Table 2: Compounds Mentioned

Compound Name
Epocarbazolin A
This compound
Carbazomadurin A
Carbazomadurin B
Trisilyl-protected Carbazomadurin A
Trisilyl-protected Carbazomadurin B
Tri-O-silylthis compound
(–)-Epocarbazolin A
(+)-Epocarbazolin A
(+)-Epocarbazolin B
Dimethyldioxirane (DMDO)
tert-butyldiphenylsilyl (TBDPS)
Tetrabutylammonium fluoride (B91410) (TBAF)

Methodological Advancements in Carbazole (B46965) Framework Construction

Recent progress in organic synthesis has provided powerful tools for assembling the tricyclic carbazole core. These methods offer high efficiency, selectivity, and functional group tolerance, which are crucial for the total synthesis of natural products.

Palladium catalysis has become an indispensable tool for the formation of C-C and C-N bonds, which are fundamental to carbazole synthesis. chim.it These methods often proceed under mild conditions and exhibit broad substrate scope. rsc.org A notable strategy is the intramolecular C-H amination, where a palladium(II) catalyst facilitates the construction of the carbazole architecture from substituted biaryls. rsc.org This approach is compatible with various functional groups and can be applied in the late-stage modification of complex molecules. rsc.org Mechanistic studies suggest that these reactions can proceed through a Pd(II)/Pd(IV) catalytic cycle, with the use of specific oxidants like strained cyclic diacyl peroxides being critical for controlling reactivity and selectivity. rsc.org

Another powerful palladium-catalyzed method involves the tandem sequence of an amination and a direct arylation reaction, starting from readily available anilines and 1,2-dihaloarenes. mdpi.com This one-pot procedure, often accelerated by microwave irradiation, allows for the rapid assembly of a library of carbazole derivatives with high yields. mdpi.com The use of heterogeneous palladium nanocatalysts supported on materials like biochar offers the advantage of catalyst recovery and reuse, contributing to more sustainable synthetic processes. mdpi.com Furthermore, palladium-catalyzed intramolecular cyclization of 3-alkenylindoles provides a direct route to carbazole frameworks through the formation of dihydrocarbazole intermediates, which are subsequently oxidized. beilstein-journals.org

Palladium-Catalyzed Reaction Starting Materials Catalyst/Reagents Key Features Reference
Intramolecular Oxidative C-H AminationSubstituted BiarylsPd(II) catalyst, Cyclic Diacyl PeroxidesMild, additive-free conditions; proceeds via Pd(II)/Pd(IV) pathway. rsc.org
Tandem Amination/Direct ArylationAnilines, 1,2-DihaloarenesPd Nanocatalyst/Biochar, BaseOne-pot synthesis, microwave-assisted, recyclable catalyst. mdpi.com
endo-Cyclization of 3-Alkenylindoles3-(Alken-4-yl)indolesPd(OAc)₂, 1,4-BenzoquinoneForms dihydrocarbazole intermediate, followed by oxidation. beilstein-journals.org
Asymmetric Larock Indole (B1671886) SynthesisN-aryl-2-alkynylanilinesPalladium catalyst, Chiral Sulfinamide Phosphine LigandConstructs axially chiral N-arylindoles and carbazoles. mdpi.com

Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful strategy for the construction of cyclic and aromatic systems, including the carbazole nucleus. nobelprize.orgnobelprize.org Ring-closing metathesis (RCM) is particularly prominent in this context. mdpi.com The general approach involves synthesizing a diene or enyne precursor that, upon exposure to a metathesis catalyst (e.g., Grubbs or Schrock catalysts), undergoes cyclization to form a new ring. mdpi.comnih.gov

Metathesis-Based Strategy Key Precursor Catalyst Key Steps Reference
RCM / Ring Rearrangement-Aromatization2,2-Diallyl 3-Oxindole DerivativesGrubbs CatalystRCM followed by acid-catalyzed rearrangement and aromatization. nih.gov
Tandem RCM / DehydrogenationN/AGrubbs CatalystForms carbazole-1,4-quinones under an oxygen atmosphere. researchgate.net
Central Ring FormationBis-indole with Alkene Side ChainsGrubbs Second-Generation CatalystWittig reaction to form alkenes, followed by RCM. acs.orgfigshare.com

Chemical Derivatization for Research Applications

Chemical derivatization of the carbazole core is essential for probing structure-activity relationships, developing analytical tools, and fine-tuning the physicochemical properties of these compounds for specific applications.

Strategies for Functional Group Modification in Related Compounds

The carbazole scaffold can be modified at various positions to introduce a diverse range of functional groups, thereby altering its electronic, steric, and bioactive properties. bohrium.comrsc.org Halogenation, for instance, is a common first step, providing halo-carbazole intermediates that can participate in subsequent cross-coupling reactions to attach different chromophores or functional moieties. bohrium.com

Another strategy involves introducing flexible linkers, such as a methylene (B1212753) unit, to the carbazole scaffold. frontiersin.orgnih.gov This modification provides a rotatable bond, which can enhance the binding affinity of the molecule to biological targets. frontiersin.orgnih.gov From such modified carbazoles, a variety of derivatives, including amides and hydrazones, can be synthesized to create structural diversity. nih.gov Alkylation is another key modification; introducing alkyl groups like isopropyl or tert-butyl can improve properties such as lipophilicity and thermal stability. nih.gov These modifications are typically achieved through reactions with alkyl halides. nih.gov

Modification Strategy Reagents/Method Purpose of Modification Resulting Derivatives Reference
HalogenationN-HalosuccinimidesCreate intermediates for cross-coupling.Halocarbazoles (e.g., bromo-, chloro-). bohrium.com
Introduction of Flexible LinkerMulti-step synthesis to introduce a methylene group.Increase conformational flexibility for receptor binding.Carbazole amides, hydrazides, hydrazones. frontiersin.orgnih.gov
Alkylation2-chloro-2-methylpropane, 2-bromopropaneImprove lipophilicity and thermal stability.3,6-di-tert-butylcarbazole, 3,6-diisopropyl carbazole. nih.gov
EpoxidationDimethyldioxirane, Shi EpoxidationConvert carbazomadurins to epocarbazolins.Epocarbazolin A, this compound. doi.orgresearchgate.net

Enhancement of Analytical Performance via Derivatization

Chemical derivatization plays a crucial role in enhancing the analytical performance of carbazole-based compounds. By modifying the core structure, properties such as fluorescence, thermal stability, and electrochemical behavior can be precisely tuned. mdpi.com

For example, the introduction of specific functional groups can turn a carbazole derivative into a highly selective and sensitive fluorescent probe. A carbazole derivative containing a siloxy group was designed to detect fluoride ions (F⁻). scnu.edu.cn The fluoride ion selectively attacks the silicon-oxygen bond, triggering a significant enhancement in fluorescence emission, allowing for the sensitive detection of F⁻ with a low detection limit. scnu.edu.cn Similarly, derivatization is used to prepare samples for structural elucidation. The reduction of unstable intermediates with sodium borohydride (B1222165) (NaBH₄) can yield stable diol derivatives that are suitable for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Furthermore, the thermal stability of carbazoles can be improved by introducing bulky alkyl groups. The antioxidant properties and thermal stability of these derivatives can be assessed using techniques like Differential Scanning Calorimetry (DSC) and the Rotary Pressure Vessel Oxidation Test (RPVOT), which show improved performance compared to the unsubstituted carbazole. nih.gov In the field of materials science, attaching groups like tert-butylcarbazole to an anthracene (B1667546) core can lead to compounds exhibiting triplet-triplet annihilation (TTA), a form of delayed fluorescence, which enhances the performance of Organic Light Emitting Diodes (OLEDs). acs.org

Analytical Enhancement Derivatization Approach Analytical Technique Outcome Reference
Fluorescence SensingSynthesis of a derivative with a siloxy group.Fluorescence SpectroscopySelective and sensitive detection of fluoride ions (F⁻). scnu.edu.cn
Structural AnalysisReduction with NaBH₄.NMR SpectroscopyFormation of stable derivatives for structural confirmation. rsc.org
Thermal StabilityIntroduction of tert-butyl or isopropyl groups.Differential Scanning Calorimetry (DSC)Improved oxidation stability of the carbazole derivatives. nih.gov
ElectroluminescenceLinking carbazole to an anthracene core.Photophysical InvestigationCreation of materials with delayed fluorescence for enhanced OLED performance. acs.org

Biosynthetic Pathway Investigations

Microbial Origin and Biosynthetic Precursor Hypotheses

Epocarbazolin B is a naturally occurring carbazole (B46965) alkaloid produced by the actinomycete strain Streptomyces anulatus T688-8. doi.orgresearchgate.net Actinomycetes, particularly those of the genus Streptomyces, are renowned for their ability to synthesize a vast array of secondary metabolites with diverse chemical structures and biological activities. researchgate.netmdpi.com The isolation of this compound from S. anulatus was part of a screening effort to identify novel 5-lipoxygenase inhibitors. doi.org

The biosynthesis of bacterial carbazole alkaloids is a subject of ongoing investigation. Based on studies of related compounds, a central hypothesis is that the characteristic tricyclic carbazole skeleton is assembled from several key precursors derived from primary metabolism. nih.gov Tracer experiments conducted on other bacterial carbazoles suggest that the core structure originates from the condensation of precursors such as tryptophan, pyruvate, and acetate (B1210297) molecules. nih.gov

Given the structural similarities between the epocarbazolins and the carbazomadurins, which are also produced by actinomycetes, it has been proposed that carbazomadurins could serve as direct precursors to epocarbazolins. doi.orgacs.org This hypothesis suggests that the final step in the formation of this compound could be the enzymatic epoxidation of the corresponding carbazomadurin side chain. doi.orgresearchgate.net

Table 1: Hypothesized Biosynthetic Precursors for the Carbazole Skeleton

Precursor Putative Contribution
Tryptophan Forms the indole (B1671886) moiety of the carbazole ring. nih.gov
Pyruvate Contributes carbon atoms to the formation of the carbazole skeleton. nih.govresearchgate.net
Acetate Two molecules are thought to contribute to the carbazole framework. nih.govresearchgate.net

Theoretical Frameworks for Carbazole Alkaloid Biosynthesis

The biosynthesis of carbazole alkaloids in bacteria is a complex enzymatic process. While the specific pathway for this compound has not been fully detailed, research on analogous compounds from actinomycetes has established a general theoretical framework. nih.govresearchgate.net This framework involves the sequential action of specialized enzymes that construct the carbazole core, followed by tailoring enzymes that modify the scaffold to produce the final natural product. nih.govresearchgate.net

The key steps in the proposed biosynthetic pathway include:

Carbazole Skeleton Formation: The biosynthesis is initiated by the formation of the tricyclic carbazole ring. This is not a simple cyclization but a series of enzyme-catalyzed reactions. nih.gov Studies on related compounds like carquinostatin A have identified an unprecedented carbazole synthase, a thiamine-dependent enzyme, and a ketosynthase-like enzyme as crucial components in assembling the core structure. nih.govresearchgate.net The indole portion of the carbazole is derived from tryptophan. nih.gov

Key Intermediate Formation: A critical step in the biosynthesis of many bacterial carbazoles is the formation of an ortho-quinone-containing carbazole intermediate. nih.gov An enzyme, CqsB2, has been identified as responsible for the cyclization of an acyl side chain on an unstable intermediate to form this key precursor. This intermediate may serve as a common branching point for the biosynthesis of different types of carbazole alkaloids. nih.gov

Tailoring Reactions: Following the assembly of the carbazole core, a series of modifications, often referred to as tailoring reactions, occur. These reactions are responsible for the structural diversity observed within the carbazole alkaloid family. nih.gov For this compound, these modifications would include the attachment of the side chain and, crucially, the epoxidation of that side chain to form the final product. doi.org Other common tailoring reactions in carbazole biosynthesis include hydroxylation and prenylation. nih.govresearchgate.net

The enzymes involved in these pathways, such as ketosynthase-like enzymes (e.g., CqsB1, NzsJ), often exhibit specific substrate specificities that guide the assembly and modification process. nih.gov

Research Methodologies for Elucidating Natural Product Biosynthesis in Actinomycetes

Investigating the biosynthesis of complex metabolites like this compound requires a combination of genetic, biochemical, and analytical techniques. The methodologies commonly employed for studying natural product biosynthesis in actinomycetes include:

Genome Mining and In Silico Analysis: The starting point for many biosynthetic studies is the sequencing of the producing organism's genome. asm.org Bioinformatic tools like antiSMASH are used to mine the genome for putative biosynthetic gene clusters (BGCs). asm.org These BGCs contain the genes encoding the enzymes responsible for synthesizing the natural product. By analyzing the gene functions, researchers can form initial hypotheses about the biosynthetic pathway. nih.govresearchgate.net

Tracer Studies: Isotopic labeling experiments are a classical method used to identify the primary metabolic precursors of a natural product. nih.gov In this technique, the producing organism is fed with a precursor (e.g., an amino acid or sugar) labeled with a stable isotope (like ¹³C or ¹⁵N). The position of the isotopes in the final isolated natural product is then determined using Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), revealing how the precursor was incorporated. nih.gov

Gene Disruption and Heterologous Expression: To confirm the function of a specific gene or an entire BGC, genetic manipulation is employed. This can involve deleting (knocking out) a specific gene in the native producer to see if production of the compound ceases. nih.gov Alternatively, the entire BGC can be transferred to and expressed in a different, more genetically tractable host organism (heterologous expression) to confirm that the cluster is sufficient for production.

Metabolite Profiling and Structural Elucidation: Advanced analytical techniques are essential for detecting and identifying intermediates and final products. Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to profile the metabolites produced by wild-type and mutant strains. asm.org Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the complete chemical structure of isolated compounds. doi.org

Enzyme Assays: Once key enzymes in a pathway are identified, their specific function can be confirmed through in vitro biochemical assays. This involves purifying the enzyme and testing its ability to convert a hypothesized substrate into a product. nih.gov

Compound Name Reference Table

Compound Name
Acetate
Carbazomadurin B
Carquinostatin A
Epocarbazolin A
This compound
Pyruvate

Advanced Spectroscopic Characterization and Stereochemical Analysis

Comprehensive Spectroscopic Data for Structural Elucidation

The determination of Epocarbazolin B's structure was achieved through the combined analysis of several spectroscopic methods. The data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy collectively define its unique carbazole (B46965) framework and substitution pattern. doi.org

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals for aromatic protons, methyl groups, and protons within the aliphatic side chain, including those on the epoxide ring. doi.org The spectroscopic data from the synthesis of this compound were found to be in full agreement with those reported for the natural product. doi.org

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, acetone-d₆) doi.org

Chemical Shift (δ) (ppm) Multiplicity / Coupling Constant (J Hz) Number of Protons Assignment
0.91–0.96 m 6H -CH₃
1.05 s 3H -CH₃
1.23–1.29 m 1H Aliphatic CH
1.44 m 3H Aliphatic CH₃
1.62–1.69 m 1H Aliphatic CH
1.74–1.93 m 2H Aliphatic CH₂
2.35 s 3H Ar-CH₃
3.95 br s 1H OH
4.24, 4.25 s 1H Epoxide CH
4.99 br s 2H -CH₂OH
6.76 d (J = 7.7) 1H Ar-H
6.91 d (J = 7.7) 1H Ar-H
7.64 s 1H Ar-H
7.98 br s 1H OH
8.68 br s 1H OH

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Although the specific shift values from the primary isolation are not detailed in the synthesis report, the authors confirm that the ¹³C NMR data for their synthetic this compound matched that of the natural compound. doi.org

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) for this compound would confirm its molecular formula, C₂₃H₂₉NO₄. The fragmentation pattern observed in the mass spectrum provides additional structural information, corroborating the proposed connectivity of the carbazole core and its side chains. Synthetic this compound's mass spectrometry data was consistent with that of the isolated natural product. doi.org

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule, particularly the conjugated aromatic system of the carbazole core. The UV spectrum of this compound shows multiple absorption maxima characteristic of its structure. doi.org

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to O-H (hydroxyl) and N-H (amine) stretching, C-H stretching of aliphatic and aromatic groups, and C=C stretching within the aromatic rings. doi.org

Table 2: UV and IR Spectroscopic Data for this compound doi.org

Spectroscopic Method Wavelength (λ) / Wavenumber (ν) Description
UV (in MeOH) 233, 243, 249, 289 (sh), 299, 344, 359 nm Absorption Maxima

Determination of Absolute Configuration

The absolute configuration refers to the precise three-dimensional spatial arrangement of atoms at chiral centers within a molecule.

As of the first total synthesis, the absolute configuration at the stereogenic center within the epoxide-containing side chain of this compound has not been determined and remains unknown. doi.org Researchers have hypothesized that its stereochemistry may be identical to that of the related natural product, carbazomadurin B, as both compounds are isolated from similar microbial sources. doi.org However, this assumption requires experimental confirmation.

Determining the absolute stereochemistry of natural products is a critical aspect of chemical characterization. Several powerful methodologies are commonly employed for carbazole alkaloids and other complex molecules:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of the compound can be grown. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the exact spatial arrangement of every atom.

Chiroptical Spectroscopy (ECD/CD): Electronic Circular Dichroism (ECD) or Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be assigned.

Mosher's Method (NMR Analysis): This chemical derivatization technique involves reacting a chiral alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage for the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol can be deduced.

Enantioselective Total Synthesis: The synthesis of a natural product from a starting material of known absolute configuration can unambiguously establish the stereochemistry of the final product. By synthesizing a specific enantiomer and comparing its spectroscopic data and optical rotation to the natural sample, the absolute configuration of the natural product can be confirmed. This was the approach used to assign the stereochemistry of the related compound, carbazomadurin B. doi.org

Computational Approaches in Spectroscopic Analysis

Computational chemistry has emerged as an indispensable tool in the structural elucidation and stereochemical analysis of complex natural products. In the context of this compound, a carbazole alkaloid, computational methods are theoretically crucial for correlating its spectroscopic data with its three-dimensional structure. These approaches, primarily centered around Density Functional Theory (DFT), allow for the prediction of various spectroscopic parameters, which can then be compared with experimental data to affirm the proposed structure and determine its absolute configuration.

Detailed research findings and specific data tables derived from computational spectroscopic analysis of this compound are not available in publicly accessible scientific literature. While the application of computational methods to the broader class of carbazole alkaloids has been documented, specific studies focusing on this compound have not been published.

The general methodology that would be employed for such an analysis involves several key computational techniques:

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. epa.govnih.govaps.org This involves optimizing the molecular geometry of the proposed structure of this compound and then calculating the nuclear magnetic shielding tensors for each atom. nih.govruc.dkmdpi.comrsc.org The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). A strong correlation between the calculated and experimental chemical shifts provides significant support for the correctness of the assigned structure.

Electronic Circular Dichroism (ECD) Spectroscopy Calculations: For chiral molecules like this compound, ECD spectroscopy is a powerful technique for determining the absolute configuration. nih.govbenthamdirect.com Time-dependent DFT (TD-DFT) is the most common method used to calculate the ECD spectrum. nih.gov The process involves first performing a conformational analysis to identify all low-energy conformers of the molecule. The ECD spectrum for each conformer is then calculated and a Boltzmann-weighted average is computed to generate the final theoretical spectrum. mdpi.com By comparing the calculated ECD spectrum with the experimental one, the absolute stereochemistry of the molecule can be confidently assigned. nih.gov

Optical Rotation (OR) Calculations: Similar to ECD, the calculation of specific optical rotation is another chiroptical method used for stereochemical assignment. masterorganicchemistry.comnih.gov TD-DFT can be employed to compute the optical rotation of a molecule at a specific wavelength, typically the sodium D-line (589 nm). nih.gov A match between the sign and magnitude of the calculated and experimental optical rotation can provide strong evidence for the assigned absolute configuration.

Due to the absence of published research applying these computational methods specifically to this compound, the following data tables, which would typically be included in such an analysis, cannot be generated at this time:

A comparison of experimental and DFT-calculated ¹³C and ¹H NMR chemical shifts for this compound.

A summary of the low-energy conformers of this compound and their relative populations.

A comparison of the experimental and TD-DFT calculated ECD spectra for this compound.

A comparison of the experimental and calculated specific optical rotation for this compound.

The successful application of these computational approaches to other natural products underscores their potential in the detailed spectroscopic and stereochemical characterization of this compound, should such studies be undertaken in the future. acs.orgnih.govgexinonline.com

Molecular Mechanisms of Action and Biological Research

Enzymatic Inhibition Studies

5-Lipoxygenase Inhibition: Molecular Interactions and Potency

Epocarbazolin B demonstrates potent inhibitory activity against rat 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes. doi.org Leukotrienes are lipid mediators derived from arachidonic acid that are significantly involved in inflammatory and allergic reactions. doi.org By inhibiting 5-LOX, this compound effectively blocks the conversion of arachidonic acid into pro-inflammatory leukotrienes.

Research has quantified the inhibitory potency of this compound, reporting an IC₅₀ value of 2.6 µM against rat 5-lipoxygenase. doi.org This positions it as a significant inhibitor, with potency comparable to its stereoisomer, Epocarbazolin A (IC₅₀ = 2.4 µM). doi.org This activity makes it a subject of interest for its potential therapeutic applications in inflammatory conditions. doi.org

Inhibitory Potency of Epocarbazolins against 5-Lipoxygenase

CompoundTarget EnzymeIC₅₀ (µM)Source
Epocarbazolin ARat 5-Lipoxygenase2.4 doi.org
This compoundRat 5-Lipoxygenase2.6 doi.org

Role as a Radical Scavenger in 5-Lipoxygenase Modulation

The mechanism by which this compound inhibits 5-lipoxygenase is believed to be linked to its properties as a radical scavenger. doi.org The catalytic cycle of 5-LOX involves a non-heme iron atom that cycles between ferrous (Fe²⁺) and ferric (Fe³⁺) states and generates radical intermediates. nih.gov It is presumed that the inhibitory action of this compound relies on its ability to quench these radical species, thereby disrupting the enzyme's catalytic activity. doi.org This mode of action suggests that this compound may not be a classic competitive inhibitor that binds directly to the enzyme's active site, but rather a redox-active modulator. nih.govif-pan.krakow.pl This antioxidant-based inhibition is a mechanism shared by various other natural compounds that target lipoxygenases. researchgate.netmdpi.com

Antibacterial Activity: Mechanistic Considerations

In addition to its anti-inflammatory potential, this compound has been shown to possess weak antibacterial activity, primarily targeting gram-positive bacteria. doi.orgnih.gov While the exact molecular mechanism remains to be fully elucidated for this specific compound, other carbazole (B46965) derivatives are known to exert antibacterial effects through several pathways. lmaleidykla.lt One established mechanism involves the disruption of the bacterial cell membrane, leading to a loss of integrity and subsequent cell death. researchgate.netacs.org Another potential mode of action is the interaction with bacterial DNA, possibly by interfering with essential enzymes like DNA gyrase through non-covalent binding. lmaleidykla.lt

Research Approaches for Identifying Molecular Targets in Bacterial Systems

Identifying the precise molecular target of a novel antibacterial agent like this compound is a critical step in its development and is often a significant bottleneck in drug discovery. rsc.org Modern research employs a variety of strategies to overcome this challenge:

Genetic and Genomic Approaches: One powerful method involves generating and sequencing drug-resistant mutants. rsc.org Mutations identified in a specific gene, such as one encoding an essential enzyme, strongly suggest it is the drug's target. rsc.orgasm.org More advanced techniques include screening conditional expression libraries (e.g., CRISPRi or antisense RNA) to find genes whose underexpression or overexpression confers hypersensitivity or resistance to the compound. asm.orgeuropa.eu

Biochemical Approaches: Affinity chromatography is a classic technique where the compound is immobilized on a solid support to "pull down" its binding partners from a cellular lysate. rsc.org Additionally, target-based screening can be performed, where the compound is tested against a panel of known essential bacterial enzymes to see if it inhibits any of them. ujms.net

Omics-Based Profiling: Modern systems biology approaches, such as proteomics and metabolomics, can provide a global snapshot of the cellular response to drug exposure. conicet.gov.ar Analyzing changes in protein and metabolite levels can reveal which specific pathways are perturbed by the compound, thereby offering clues to its mechanism of action and molecular target. conicet.gov.ar

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity and for guiding the synthesis of more potent analogues. nih.govmdpi.comnih.gov For this compound, SAR can be inferred by comparing it with structurally similar compounds.

Comparison with Epocarbazolin A: Epocarbazolin A and B are stereoisomers, differing in the spatial arrangement at the chiral centers of the epoxide side chain. Their nearly identical IC₅₀ values for 5-LOX inhibition (2.4 µM and 2.6 µM, respectively) indicate that the stereochemistry of this particular epoxide has a minimal, though measurable, influence on this specific biological activity. doi.org

Role of the Epoxide Group: The epoxidation of the precursor molecule, carbazomadurin, is a critical step in the synthesis of this compound and is essential for its 5-LOX inhibitory activity. doi.org Carbazomadurins lack this epoxide and exhibit different biological profiles, primarily antifungal rather than 5-LOX-inhibitory, highlighting the crucial role of this functional group.

The Carbazole Core and Side Chains: The carbazole nucleus is fundamental to the activity of this class of compounds. bohrium.com Research on other carbazole derivatives has shown that modifications to the carbazole core or its side chains can significantly alter both antibacterial and 5-LOX inhibitory efficacy. lmaleidykla.lt For instance, the type and position of substituents (e.g., halogens, hydroxyl groups, alkyl chains) can dramatically impact potency and even the spectrum of activity. researchgate.netlmaleidykla.lt

Experimental Design for SAR Investigations of Carbazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For carbazole derivatives, the experimental design for SAR investigations typically involves the systematic synthesis of analogues and their subsequent evaluation in biological assays.

The synthesis of analogues often focuses on modifying specific parts of the carbazole scaffold. Researchers might alter functional groups on the carbazole core, such as through halogenation or methylation, or vary substituents on side chains to observe the impact on bioactivity. For instance, the total synthesis of Epocarbazolin A and B has been achieved through methods like the epoxidation of trisilyl-protected carbazomadurins using dimethyldioxirane (B1199080) (DMDO), followed by desilylation. researchgate.netvdoc.pub This synthetic accessibility allows for the creation of a library of related compounds. For example, in the study of YC-1, a compound with an indazole core, analogues were created by replacing a benzyl (B1604629) bromide functional group to explore different N-substituents. nih.gov Similarly, for other heterocyclic compounds, series of derivatives are synthesized by altering substituents at various positions to assess their effect on inhibitory activity. nih.govscirp.org

Once synthesized, these analogues are subjected to a panel of biological assays to determine their activity. These can range from enzyme inhibition assays, such as those for 5-lipoxygenase which Epocarbazolin A is known to inhibit, to whole-cell assays measuring effects like antibacterial or anticancer activity. tandfonline.comnih.gov For example, various carbazole derivatives have been evaluated for their in vitro cytotoxicity against cancer cell lines like HeLa, MCF-7, and A549 using assays such as the MTT or SRB assay. tandfonline.comnih.gov The goal is to correlate specific structural modifications with changes in potency, selectivity, or other pharmacological properties. This iterative process of synthesis and testing helps to build a comprehensive SAR profile, guiding the design of more potent and selective compounds. nih.gov

Table 1: Examples of SAR Studies on Carbazole and Related Heterocyclic Derivatives

Parent Compound/ScaffoldModifications ExploredBiological AssayKey FindingReference(s)
YC-1 (Indazole core)Substitution at ortho, meta, para positions of the benzene (B151609) ring.HIF-1 InhibitionFluoro or cyano substitution at the ortho position led to better inhibitory activity compared to meta or para positions. nih.gov
Imidazopyridine DerivativesElectron-donating groups (methoxyphenyl, methylphenyl) at the R¹ position.Inhibitory ActivityDerivatives with electron-donating groups had similar inhibitory activity to the parent compound. nih.gov
FlavonolsIntroduction of a thio group to form 4-thioflavonols.Antimicrobial ActivityMany 4-thioflavonol compounds showed enhanced antimicrobial activity compared to the respective flavonol compounds. scirp.org
Tridecaptin A1 (Lipopeptide)Modification of the N-terminal lipid tail with aliphatic or aromatic groups.Antimicrobial ActivityStereochemical elements of the lipid tail were not essential for activity; simpler analogues displayed potent activity. nih.gov
Olivacine (B1677268) DerivativesIntroduction of a hydrophobic substituent (benzene ring).Antileukemia ActivityIncreased antileukemia activity was observed with the hydrophobic substituent. preprints.org

Computational Approaches to SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are integral to modern drug discovery, providing powerful tools to analyze and predict the biological activity of compounds like carbazole alkaloids, thereby accelerating the design of new therapeutic agents. researchgate.netmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jebas.orgnih.gov In the context of carbazole alkaloids, docking simulations are employed to understand how these ligands interact with the active sites of target proteins. jebas.orgjebas.orgresearchgate.net These studies can reveal crucial binding modes and the specific intermolecular interactions—such as hydrogen bonds, van der Waals forces, π-alkyl, and π-π stacking interactions—that stabilize the ligand-protein complex. jebas.orgresearchgate.net

For example, docking studies on carbazole alkaloids like Koenigicine, Koenigine, and Mahanine against cancer-related protein targets (MMP9, MMP13, NUDT5, and EGFR) have shown strong binding affinities, with binding energies ranging from -7.4 to -9.9 kcal/mol. jebas.orgresearchgate.net Such negative values indicate a high potential for inhibition. jebas.orgjebas.orgresearchgate.net Similarly, docking analyses of various coumarins and carbazole alkaloids with the EGFR receptor also demonstrated strong binding affinities, comparable to the control drug doxorubicin. unpad.ac.id The validation of these docking protocols is often confirmed by re-docking a known co-crystalized ligand and ensuring the computational pose has a low root-mean-square deviation (RMSD) from the experimental pose. nih.gov These insights are critical for rational drug design, allowing for structural modifications aimed at enhancing binding affinity and, consequently, biological activity. jebas.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. preprints.orgresearchgate.net This is achieved by correlating physicochemical properties or structural features (descriptors) of the molecules with their measured activity. researchgate.net

For alkaloids, QSAR models have been developed to predict various biological effects, including immunomodulatory and anti-inflammatory activities. preprints.orgresearchgate.net For instance, a 3D-QSAR study on β-carboline derivatives helped to elucidate the relationship between their chemical structures and their anti-inflammatory impact, specifically the inhibition of nitric oxide (NO) production in macrophages. preprints.org In another study, QSAR analysis was performed on olivacine derivatives to understand their activity as topoisomerase inhibitors. tandfonline.comnih.gov These predictive models are valuable for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced biological activity, thereby saving time and resources in the drug discovery process. researchgate.nettandfonline.com

Table 2: Molecular Docking and QSAR Applications for Carbazole Alkaloids and Related Compounds

Study TypeCompound ClassProtein Target(s)Key Findings/ModelReference(s)
Molecular DockingCarbazole Alkaloids (e.g., Mahanine)MMP9, MMP13, NUDT5, EGFRStrong binding affinities (-7.4 to -9.9 kcal/mol) were predicted, suggesting high inhibitory potential. Mahanine showed the highest affinity. jebas.orgjebas.orgresearchgate.net
Molecular DockingCoumarins & Carbazole AlkaloidsEGFRAll tested ligands showed strong binding affinities (-6.8 to -8.3 kcal/mol), comparable to doxorubicin. unpad.ac.id
QSARβ-Carboline AlkaloidsNot specified (Phenotypic assay)A 3D-QSAR model established a relationship between structure and anti-inflammatory (NO inhibition) activity. preprints.org
QSARDiterpenoid AlkaloidsNot specified (Phenotypic assay)A predictive model for anti-inflammatory activity (EC50) was established based on molecular structure parameters. preprints.orgresearchgate.net
QSAROlivacine DerivativesTopoisomeraseA QSAR analysis was conducted to correlate structure with topoisomerase inhibition. tandfonline.comnih.gov

Molecular Target Identification and Validation Methodologies

A critical step in understanding the therapeutic potential and mechanism of action of a bioactive compound like this compound is the identification and validation of its direct molecular target(s) within the cell. nih.govnih.govfrontiersin.orgnih.gov This process, often referred to as target deconvolution, employs a variety of biochemical, genetic, and chemical biology approaches. nih.govauckland.ac.nz

Biochemical and genetic methods offer powerful, often complementary, strategies for identifying the protein targets of small molecules without requiring modification of the compound itself. nih.govnih.govtandfonline.com

One classical biochemical method is affinity chromatography . creative-biolabs.com This technique involves immobilizing a derivative of the bioactive compound onto a solid support (like agarose (B213101) beads). acs.org A cell lysate is then passed over this support, and the target protein, which binds specifically to the immobilized compound, is "fished" out of the complex mixture of cellular proteins. creative-biolabs.com Subsequent analysis, typically by mass spectrometry, identifies the captured protein(s). creative-biolabs.com However, this method requires that a functional group on the compound can be modified for attachment without losing biological activity. tandfonline.comacs.org

A more recent, modification-free biochemical method is Drug Affinity Responsive Target Stability (DARTS) . acs.org DARTS operates on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to degradation by proteases. In a typical DARTS experiment, a protein lysate is incubated with the native bioactive compound, and then subjected to limited proteolysis. The target protein is protected from being digested, while non-target proteins are degraded. The remaining, stabilized proteins can then be identified by mass spectrometry. acs.org

Genetic approaches infer targets by observing how genetic modifications alter a cell's sensitivity to a compound. tandfonline.comcreative-biolabs.com For example, a library of yeast or human cells where specific genes have been knocked down (e.g., using RNAi) or overexpressed can be screened. nih.govcreative-biolabs.com If down-regulating a particular gene makes the cells hypersensitive to the compound, or overexpressing it confers resistance, that gene's product is implicated as the target or a key component of the target pathway. tandfonline.comcreative-biolabs.com Comparing the phenotypic "signature" of a compound to those of molecules with known mechanisms of action can also provide clues to its target. creative-biolabs.com Label-free quantitative proteomics can also be used to identify differentially expressed proteins in response to treatment with a compound, providing insights into its mechanism of action and potential targets. nih.govacs.org

Chemical probe-based methods utilize a modified version of the bioactive compound to directly label and identify its cellular targets. nih.govstanford.edu These approaches are particularly powerful for covalently acting natural products but can be adapted for non-covalent binders as well. nih.gov

Activity-Based Protein Profiling (ABPP) is a prominent chemical proteomics strategy that uses reactive small-molecule probes to covalently label the active sites of specific enzyme families. frontiersin.orgacs.org These probes typically consist of three parts: a reactive group (or "warhead") that binds to the target, a tag (like biotin (B1667282) or a fluorescent dye) for visualization and purification, and a linker. frontiersin.org ABPP has been successfully used to identify the targets of various natural products. frontiersin.orgnih.gov

A related approach is Compound-Centered Chemical Proteomics (CCCP) . frontiersin.org In this method, a probe is synthesized by attaching a photoreactive group and an affinity tag to the bioactive molecule. tandfonline.com Upon incubation with cell lysates and exposure to UV light, the photoreactive group forms a covalent bond with any nearby proteins, including the specific binding target. The tagged proteins can then be purified and identified. tandfonline.com The development of versatile methods for creating affinity probes, such as using an aryl diazirine group, has broadened the applicability of these techniques. tandfonline.com

These direct characterization methods provide granular biochemical insights by not only identifying the target protein but also often mapping the specific site of interaction. nih.gov

Advanced Analytical and Production Methodologies for Research

Chromatographic Methods for Research-Scale Quantification

Chromatographic techniques are fundamental for the isolation, identification, and quantification of Epocarbazolin B from complex mixtures such as fermentation broths and biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal methods employed due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. The method separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC is commonly utilized.

In a typical research setting, a C18 column is used as the stationary phase due to its hydrophobicity, which effectively retains nonpolar to moderately polar compounds. sigmaaldrich.com The separation is achieved by using a mobile phase consisting of a mixture of an aqueous solvent (often water with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govpensoft.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of all components in the mixture, from polar impurities to the target analyte. sigmaaldrich.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where this compound exhibits maximum absorbance. nih.govpensoft.net The temperature of the column is precisely controlled (e.g., at 30°C or 35°C) to ensure reproducible retention times and peak shapes. sigmaaldrich.compensoft.net

The table below outlines typical parameters for an HPLC method suitable for the analysis of carbazole (B46965) alkaloids like this compound in a research context.

ParameterTypical Setting/ValuePurpose
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)Stationary phase for separating compounds based on hydrophobicity. pensoft.net
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component of the mobile phase; the acid improves peak shape. pensoft.net
Mobile Phase B Acetonitrile or MethanolOrganic component of the mobile phase for eluting the compound. pensoft.net
Elution Mode GradientVaries the mobile phase composition to effectively separate multiple compounds with different polarities. sigmaaldrich.com
Flow Rate 0.2 - 1.0 mL/minControls the speed of the mobile phase through the column, affecting resolution and analysis time. nih.govpensoft.net
Column Temperature 30 - 40°CEnsures reproducibility of retention times and can influence separation efficiency. nih.gov
Injection Volume 3 - 10 µLThe amount of sample introduced into the system for analysis. nih.govpensoft.net
Detector Diode Array Detector (DAD) or UV-VisMeasures absorbance at specific wavelengths for detection and quantification. nih.gov
Detection Wavelength Set at λmax of the compound (e.g., 230-290 nm)Wavelength of maximum absorbance for the highest sensitivity. nih.gov

This interactive table summarizes common HPLC parameters used in research for analyzing complex organic compounds.

For higher sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS). This powerful hybrid technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific to the compound of interest. bioanalysis-zone.com LC-MS/MS, which involves a triple quadrupole mass analyzer, is particularly valuable for quantifying low levels of this compound in complex samples. mdpi.com

The sample preparation for LC-MS analysis typically involves a simple extraction step, for instance, using acidified methanol, followed by centrifugation and filtration. eurl-pesticides.eu The separation is performed using an HPLC system similar to the one described previously. After elution from the column, the analyte is ionized, commonly using an electrospray ionization (ESI) source operating in positive mode. mdpi.com For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting the specific precursor ion of this compound and one or more of its characteristic product ions generated by collision-induced dissociation. This high specificity minimizes interference from matrix components, allowing for accurate quantification even at very low concentrations (e.g., ng/mL levels). mdpi.com To ensure accuracy, isotopically labeled internal standards are often added to the sample at the beginning of the preparation process to compensate for analyte loss and matrix effects. eurl-pesticides.euresearchgate.net

The table below details typical parameters for a research-scale LC-MS/MS method for this compound quantification.

ParameterTypical Setting/ValuePurpose
Sample Preparation Extraction with acidified methanol; centrifugationTo isolate the analyte from the sample matrix. eurl-pesticides.eu
LC Column C18 Reversed-PhaseSeparates this compound from other components. mdpi.com
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions from the analyte for MS detection. mdpi.com
Mass Analyzer Triple Quadrupole (QqQ)Allows for highly selective MS/MS experiments.
Acquisition Mode Multiple Reaction Monitoring (MRM)Selectively monitors specific precursor-to-product ion transitions for high specificity and sensitivity. mdpi.com
Quantification Isotope-Dilution using a Labeled Internal StandardProvides the most accurate quantification by correcting for matrix effects and procedural losses. eurl-pesticides.eu
Reagents LC-MS grade solvents and additivesHigh-purity reagents are essential to minimize background noise and adduct formation. sigmaaldrich.com

This interactive table presents key parameters for the sensitive and specific quantification of compounds using LC-MS/MS in a research environment.

Optimization of Microbial Fermentation for Research Production

This compound is a natural product synthesized by the actinomycete Streptomyces anulatus. researchgate.net Maximizing its production for research purposes involves a multi-faceted approach, including the genetic improvement of the producing strain and the precise optimization of fermentation conditions in bioreactors.

The yield of this compound from Streptomyces anulatus can be significantly increased through strain improvement programs. These programs utilize both classical and modern molecular biology techniques. Traditional methods involve random mutagenesis using chemical mutagens or UV radiation, followed by high-throughput screening to identify superior producers. springernature.com

More advanced and targeted strategies rely on genetic engineering. nih.gov With the availability of genome sequencing for Streptomyces species, a rational design approach can be implemented. researchgate.netsingerinstruments.com This involves identifying the biosynthetic gene cluster responsible for this compound production and then modifying key genes to enhance metabolic flux towards the desired product. springernature.com Common genetic engineering strategies include:

Overexpression of Pathway Genes: Increasing the expression of specific enzymes in the biosynthetic pathway can boost production.

Promoter Engineering: Replacing native promoters with stronger, constitutive promoters to enhance the transcription of key genes. ginkgo.bio

Deletion of Competing Pathways: Eliminating or down-regulating genes involved in metabolic pathways that compete for the same precursors can redirect cellular resources towards this compound synthesis. springernature.com

CRISPR/Cas9 Technology: This powerful genome editing tool allows for precise and efficient insertion, deletion, or modification of genes to rationally engineer the strain for higher yields. innovativegenomics.org

Adaptive Laboratory Evolution (ALE) is another powerful research technique where the microbial strain is cultivated for extended periods under specific selective pressures, allowing for the natural selection of mutants with improved production characteristics. singerinstruments.com

StrategyDescriptionExpected Outcome
Random Mutagenesis & Screening Inducing random mutations (e.g., via UV) and screening thousands of colonies.Isolation of overproducing mutants, but the mechanism is unknown. springernature.com
Rational Genetic Engineering Targeted modification of genes in the biosynthetic or related pathways. singerinstruments.comPredictable improvements in yield by enhancing metabolic flux. springernature.com
Overexpression of Precursor Genes Increasing the supply of building blocks for the this compound molecule.Higher substrate availability for the biosynthetic pathway. frontiersin.org
Deletion of Competing Pathways Knocking out genes for secondary metabolites that use the same precursors.Reduced metabolic competition, redirecting resources to the target compound. springernature.com
Adaptive Laboratory Evolution (ALE) Long-term cultivation under specific conditions to select for improved strains.Spontaneous evolution of strains with higher productivity or stress tolerance. singerinstruments.com

This interactive table summarizes various research strategies for enhancing the production yield of microbial secondary metabolites like this compound.

The environment in which Streptomyces anulatus is grown plays a critical role in the final yield of this compound. In research studies, fermentation is conducted in controlled bioreactors where key parameters can be precisely monitored and manipulated to create optimal conditions for growth and secondary metabolite production. mdpi.com

Research indicates that a chemically defined medium containing glucose as a carbon source and soy peptone as a nitrogen source is effective for production. Key physical and chemical parameters that are optimized include pH, temperature, dissolved oxygen (DO), and agitation. For S. anulatus, a pH between 6.8 and 7.2 and a temperature of 28°C have been identified as favorable. Aeration is crucial, as Streptomyces are aerobic bacteria; an aeration rate of 1.5 volumes of air per volume of medium per minute (vvm) has been reported.

The fermentation process mode is also a critical variable. While simple batch fermentation is common, fed-batch strategies, where nutrients are continuously or sequentially added to the bioreactor, can prevent substrate inhibition and extend the production phase, leading to significantly higher titers—in some cases, a 40% increase in yield. nih.gov Statistical methods like Design of Experiments (DoE) are often used in research to systematically investigate the effects and interactions of multiple parameters to find the optimal conditions. ginkgo.bionih.gov

ParameterResearch-Scale ConditionImpact on Production
Producing Strain Streptomyces anulatus T688-8The natural source of Epocarbazolin A and B. researchgate.net
Medium Composition Glucose (20 g/L), Soy Peptone (10 g/L), Trace MineralsProvides essential carbon, nitrogen, and micronutrients for growth and synthesis.
pH Controlled at 6.8 – 7.2Affects enzyme activity and nutrient uptake; critical for maintaining metabolic health. nih.gov
Temperature Controlled at 28°COptimal temperature for the growth and metabolic activity of S. anulatus.
Aeration 1.5 vvmSupplies necessary oxygen for aerobic respiration and biosynthesis.
Agitation Variable (e.g., 300 rpm)Ensures homogeneity of nutrients and oxygen, prevents cell settling. nih.gov
Process Mode Fed-BatchCan increase final product concentration by avoiding nutrient limitation and substrate toxicity.
Bioreactor Type Stirred-Tank Bioreactor (STR)Most common type for microbial fermentation, allowing for precise control of all parameters. mdpi.com

This interactive table outlines the key fermentation parameters and bioreactor conditions optimized in research studies for the production of metabolites from Streptomyces anulatus.

Immobilizing the producing microorganism, Streptomyces anulatus, is an advanced strategy used in research to enhance the efficiency and stability of the fermentation process. researchgate.net Cell immobilization involves confining the microbial cells within or on a solid support matrix. nih.gov This technique offers several advantages for research-scale production, including higher cell densities, protection from shear stress, easier separation of the biomass from the product-containing broth, and the potential for continuous or repeated-batch fermentation. mdpi.com

For the production of Epocarbazolins, research has shown that immobilizing S. anulatus cells in alginate beads is an effective strategy. This entrapment method enhances oxygen transfer to the cells and can significantly prolong the production phase compared to free-cell suspension cultures. researchgate.net Other materials used for immobilization in microbial fermentation research include natural polymers like chitosan (B1678972) and carrageenan, or synthetic polymers like polyvinyl alcohol (PVA). mdpi.com The cells can be immobilized through various mechanisms, including:

Entrapment: Physically enclosing cells within a porous gel matrix like alginate or polyacrylamide. researchgate.net

Adsorption: Attaching cells to the surface of a carrier material through physical forces.

Covalent Attachment: Forming chemical bonds between the cell surface and a functionalized carrier, such as glutaraldehyde-activated chitosan. scielo.br

These strategies not only improve the robustness of the production process but also simplify downstream processing by retaining the biomass, making product recovery more efficient.

Immobilization MethodSupport MaterialDescriptionAdvantages for Research
Entrapment Calcium Alginate, CarrageenanCells are mixed with a polymer solution (e.g., sodium alginate) which is then gelled (e.g., with CaCl2) to trap the cells. Mild conditions, good cell viability, enhanced oxygen transfer, prolonged production phase.
Covalent Attachment Chitosan, Functionalized SilicaCells are chemically bonded to a carrier. Requires functional groups on the cell surface. scielo.brStrong attachment prevents cell leakage, high stability, but can impact cell viability. scielo.br
Adsorption Activated Carbon, ResinsCells adhere to the surface of a support material via non-specific interactions.Simple and gentle, but cells can detach over time.

This interactive table compares different cell immobilization strategies that can be applied in research to enhance microbial production of secondary metabolites.

Future Research Directions

Elucidation of the Complete Epocarbazolin B Biosynthetic Pathway

A significant frontier in the study of this compound is the complete elucidation of its biosynthetic pathway. While the carbazole (B46965) skeleton of related alkaloids is known to originate from tryptophan, the specific enzymatic steps leading to the unique structure of this compound remain uncharacterized. mdpi.comnih.gov Future research should focus on identifying and characterizing the biosynthetic gene cluster (BGC) responsible for its production in Streptomyces anulatus.

Key research objectives should include:

Genome Mining and BGC Identification: Sequencing the genome of Streptomyces anulatus T688-8 to identify the putative this compound gene cluster, likely containing genes for a carbazole synthase, oxygenases, methyltransferases, and enzymes responsible for the biosynthesis and attachment of the epoxide-containing side chain. mdpi.comnih.gov

Gene Inactivation and Heterologous Expression: Functional characterization of the identified genes through targeted gene knockouts and heterologous expression of the BGC in a model host organism. nih.govnih.gov This would confirm the role of the cluster in this compound synthesis and allow for the characterization of individual enzyme functions.

Biochemical Assays: In vitro reconstitution of the biosynthetic pathway using purified enzymes to understand the precise sequence of reactions, substrate specificities, and reaction mechanisms. nih.gov This would reveal how the intricate carbazole core is assembled and subsequently decorated to yield the final structure of this compound.

Understanding the biosynthetic pathway is crucial not only for fundamental knowledge but also for enabling metabolic engineering approaches to improve production yields and generate novel, structurally diverse analogs. nih.gov

Definitive Assignment of the Absolute Stereochemistry

A critical unresolved aspect of this compound's structure is the definitive assignment of its absolute stereochemistry. The absolute configuration at the stereogenic centers, particularly within the epoxide-containing side chain, is currently unknown. doi.org While its stereochemistry has been tentatively assumed to be identical to the related co-isolated natural product, Carbazomadurin B, this has not been experimentally verified. doi.org

Future research must employ rigorous methods to unambiguously determine the three-dimensional arrangement of the molecule. Potential approaches include:

X-ray Crystallography: This is considered the most reliable method for determining absolute configuration. springernature.comnih.gov The primary challenge lies in obtaining single crystals of sufficient quality for diffraction analysis. Efforts should be directed toward the crystallization of this compound or a suitable crystalline derivative. researchgate.netnih.gov

Chiroptical Spectroscopy and Computational Analysis: Techniques such as electronic circular dichroism (ECD) can be powerful tools. semanticscholar.org This approach involves measuring the experimental ECD spectrum of the purified enantiomer and comparing it with theoretically calculated spectra for all possible stereoisomers. A strong correlation between the experimental and a calculated spectrum can provide a confident assignment of the absolute configuration.

Asymmetric Total Synthesis: The enantioselective total synthesis of all possible stereoisomers of this compound would allow for the comparison of their spectroscopic and chiroptical data with those of the natural product, thereby enabling an unambiguous assignment. nih.gov

Definitive stereochemical assignment is fundamental to understanding its biological activity, as stereochemistry often dictates the precise nature of molecular interactions with biological targets.

In-depth Mechanistic Characterization of Biological Activities at the Molecular Level

This compound is a known potent inhibitor of rat 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic processes. doi.orgnih.gov The inhibitory activity is presumed to be related to radical scavenging properties, but a detailed molecular mechanism has not been elucidated. doi.org In-depth studies are required to understand how this compound interacts with its biological targets at the molecular level.

Future investigations should aim to:

Elucidate the Enzyme Inhibition Mechanism: Perform detailed kinetic studies to determine the mode of inhibition of 5-lipoxygenase (e.g., competitive, non-competitive, uncompetitive, or mixed).

Identify the Binding Site: Utilize techniques such as photoaffinity labeling or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify the specific binding site of this compound on the 5-lipoxygenase enzyme.

Computational Modeling and Simulation: Employ molecular docking and molecular dynamics (MD) simulations to model the interaction between this compound and the 5-LO active site. nih.govnih.gov This can predict the binding pose, identify key interacting amino acid residues, and provide insights into the energetic basis of binding.

Explore Other Potential Targets: The weak antibacterial activity of this compound suggests it may have other biological targets. doi.org Broad biological screening and chemoproteomics approaches could uncover additional mechanisms of action and therapeutic possibilities.

A thorough understanding of the molecular mechanism is essential for rational drug design and the development of more potent and selective analogs.

Development of Novel and Efficient Synthetic Routes

While a non-diastereoselective synthesis of this compound has been reported via the epoxidation of silyl-protected Carbazomadurin B, there is a clear need for more efficient and stereoselective synthetic routes. doi.org The development of novel synthetic strategies is crucial for producing sufficient quantities of the natural product for further biological evaluation and for creating structural analogs.

Future synthetic chemistry research should focus on:

Asymmetric Synthesis: Developing a highly stereoselective total synthesis that allows for precise control over all stereocenters. This could involve asymmetric epoxidation methods or the use of chiral starting materials.

Modern Synthetic Methodologies: Exploring the application of modern synthetic methods for constructing the carbazole nucleus, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, which can offer improved efficiency and atom economy. nih.govrsc.orgdoi.org The use of allene-based methodologies also represents a promising recent approach for carbazole synthesis. chim.it

The development of a robust and scalable synthetic route would significantly accelerate research into the therapeutic potential of this compound.

Exploration of Advanced Analytical Techniques for Comprehensive Characterization and Quantification

The initial isolation and structural elucidation of this compound relied on standard analytical techniques such as NMR, mass spectrometry (MS), IR, and UV spectroscopy. doi.orgnih.gov To support advanced biological and pharmacokinetic studies, more sophisticated analytical methods are required for comprehensive characterization and sensitive quantification in complex biological matrices.

Future efforts in analytical chemistry should include:

Development of Validated Quantitative Assays: Creating and validating robust quantitative methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), for the determination of this compound in biological fluids like plasma and urine. ulisboa.ptresearchgate.netmdpi.com Such methods are essential for pharmacokinetic and metabolic studies.

Advanced Separation Techniques: Employing multidimensional chromatography (e.g., GCxGC or LCxGC) to resolve this compound from complex mixtures and identify related metabolites or degradation products. nih.gov High-performance thin-layer chromatography (HPTLC) could also be explored as a rapid and simple technique for quantification in plant or microbial extracts. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Using HRMS for precise mass measurements to aid in the identification of metabolites and for structural confirmation in complex samples.

Hyphenated Spectroscopic Techniques: Utilizing techniques like LC-NMR to directly obtain NMR data on separated components from a mixture, which can be invaluable for the rapid identification of metabolites without the need for extensive purification.

The availability of advanced and validated analytical methods is a prerequisite for advancing this compound from a laboratory curiosity to a potential therapeutic lead.

Q & A

Q. What experimental protocols are essential for ensuring the reproducibility of Epocarbazolin B synthesis?

Researchers must document reaction conditions (e.g., temperature, solvent ratios, catalysts), purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, HPLC purity). Detailed step-by-step procedures should be included in the main manuscript or supplementary materials to enable replication. For novel compounds, provide full spectral data and purity metrics; for known compounds, cite prior synthesis methods .

Q. How should researchers validate the structural identity and purity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation.
  • High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) for purity assessment.
  • X-ray crystallography (if applicable) for absolute configuration determination. Cross-validate results with literature data for known compounds or provide exhaustive characterization for novel derivatives .

Q. What are the best practices for designing a preliminary bioactivity screening of this compound?

  • Hypothesis-driven selection : Prioritize assays based on structural analogs or computational docking predictions.
  • Dose-response experiments : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC50/EC50 values.
  • Controls : Include positive (known inhibitors/activators) and negative (vehicle-only) controls. Document assay conditions (pH, temperature, incubation time) to ensure comparability across studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis yield?

  • Design : Use a central composite design (CCD) to evaluate variables (e.g., temperature, catalyst loading, solvent ratio).
  • Analysis : Fit data to a quadratic model and identify optimal conditions via contour plots.
  • Validation : Confirm predictions with triplicate experiments. This approach minimizes resource-intensive trial-and-error strategies .

Q. What statistical corrections are critical when analyzing high-throughput bioactivity data for this compound?

Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust p-values for multiple hypothesis testing. For example, if 1,000 compounds are screened, an FDR threshold of 5% limits false positives to 5% of significant results. This balances sensitivity and specificity better than Bonferroni correction .

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action?

  • Cross-validation : Replicate key experiments under identical conditions.
  • Orthogonal assays : Use alternate methods (e.g., CRISPR knockouts, chemical probes) to confirm target engagement.
  • Meta-analysis : Systematically compare published data to identify confounding variables (e.g., cell line differences, assay protocols) .

Q. What methodologies ensure robust structure-activity relationship (SAR) analysis for this compound derivatives?

  • Data standardization : Normalize activity metrics (e.g., % inhibition, IC50) across studies.
  • Multivariate analysis : Use principal component analysis (PCA) or partial least squares (PLS) to correlate structural features with bioactivity.
  • Outlier detection : Apply Grubbs’ test or leverage residuals from regression models to exclude anomalous data points .

Methodological Guidance for Data Handling

Q. How should researchers address incomplete or conflicting spectral data for this compound?

  • Supplementary validation : Include additional techniques (e.g., 2D NMR, IR) to resolve ambiguities.
  • Collaborative verification : Share raw data with independent labs for cross-checking.
  • Transparency : Clearly state limitations in the manuscript (e.g., low signal-to-noise ratios in specific spectra) .

Q. What strategies improve the reliability of kinetic studies on this compound’s enzymatic inhibition?

  • Pre-steady-state assays : Use stopped-flow or quench-flow methods to capture rapid kinetic phases.
  • Error analysis : Report standard deviations from triplicate runs and propagate uncertainties in KiK_i or kcatk_{cat} calculations.
  • Negative controls : Test for non-specific binding using enzyme mutants or inactive analogs .

Q. How can meta-analysis frameworks synthesize disparate findings on this compound’s therapeutic potential?

  • Systematic review : Adhere to PRISMA guidelines to collate and evaluate all published studies.
  • Effect size calculation : Use standardized metrics (e.g., Hedges’ g) to compare outcomes across models.
  • Bias assessment : Apply tools like ROBINS-I to evaluate study quality and confounding factors .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.